4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide
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Overview
Description
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide is a complex organic compound characterized by the presence of dichloro, trifluoromethyl, phenoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenol with benzene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds with enhanced properties .
Scientific Research Applications
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dichloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the sulfonamide group, making it less versatile in biological applications.
2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: Shares the dichloro and trifluoromethyl groups but has different reactivity due to the presence of the hydrazine group.
4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but lacks the dichloro and sulfonamide groups, limiting its applications.
Uniqueness
The uniqueness of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61721-29-7 |
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Molecular Formula |
C13H8Cl2F3NO3S |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C13H8Cl2F3NO3S/c14-10-5-7(13(16,17)18)6-11(15)12(10)22-8-1-3-9(4-2-8)23(19,20)21/h1-6H,(H2,19,20,21) |
InChI Key |
GVHDUGNGMNIZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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